4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and an ethoxyphenyl group attached to a pyrrolidinone structure. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring through a cyclization reaction involving appropriate precursors. The chlorophenyl and ethoxyphenyl groups are introduced through substitution reactions, and the final step involves the formation of the pyrrolidinone ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and reaction conditions that minimize side reactions and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chlorophenyl and ethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase, leading to reduced reactive oxygen species levels and enhanced cellular protection .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One: This compound shares the chlorophenyl group and is used in similar research applications.
1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One: Another compound with a benzodiazole ring, used in medicinal chemistry.
1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One: Contains a pyrrolidinone structure and is studied for its biological activities.
Uniqueness
4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and development .
Properties
Molecular Formula |
C26H24ClN3O2 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H24ClN3O2/c1-2-32-22-13-11-21(12-14-22)29-17-19(15-25(29)31)26-28-23-5-3-4-6-24(23)30(26)16-18-7-9-20(27)10-8-18/h3-14,19H,2,15-17H2,1H3 |
InChI Key |
WQDMPCPXCUPVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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